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Compound of Interest

Compound Name: Diethyl diallylmalonate

Cat. No.: B042340 Get Quote

An In-depth Technical Guide to the Synthesis of
Diethyl Diallylmalonate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl
diallylmalonate, an important intermediate in organic synthesis. The document details the

underlying reaction mechanism, various experimental protocols, and key analytical data for the

product.

Introduction
Diethyl diallylmalonate is a valuable building block in the synthesis of a variety of organic

molecules, including carbocyclic nucleoside analogues.[1] Its preparation typically involves the

dialkylation of diethyl malonate with allyl bromide. This reaction proceeds via the formation of

an enolate intermediate, which then acts as a nucleophile in a subsequent substitution

reaction. The choice of base and solvent system is crucial for optimizing the reaction yield and

purity of the final product. This guide will explore several common methodologies for this

synthesis.

Reaction Mechanism
The synthesis of diethyl diallylmalonate from diethyl malonate and allyl bromide is a classic

example of a malonic ester synthesis, which involves the alkylation of an enolate ion. The
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reaction proceeds in two sequential SN2 steps.

First, a base is used to deprotonate the α-carbon of diethyl malonate, which is acidic due to the

presence of two electron-withdrawing carbonyl groups, forming a resonance-stabilized enolate

ion. This enolate then acts as a nucleophile and attacks the electrophilic carbon of allyl bromide

in an SN2 reaction, displacing the bromide ion and forming diethyl allylmalonate.

The process is then repeated. The mono-alkylated product, diethyl allylmalonate, still

possesses one acidic α-hydrogen. In the presence of a slight excess of base, a second enolate

is formed. This enolate then undergoes a second SN2 reaction with another molecule of allyl

bromide to yield the final product, diethyl diallylmalonate.

Step 1: First Alkylation

Step 2: Second Alkylation

Diethyl Malonate

Enolate 1
+ Base

Diethyl Allylmalonate
+ Allyl Bromide

Allyl Bromide

Enolate 2+ Base

Diethyl Diallylmalonate
+ Allyl Bromide

Allyl Bromide

Click to download full resolution via product page

Caption: Reaction pathway for the synthesis of diethyl diallylmalonate.

Experimental Protocols
Several methods for the synthesis of diethyl diallylmalonate have been reported, each

employing different bases and solvent systems. Below are detailed protocols for three common

procedures.

Protocol 1: Using Sodium Hydride in Tetrahydrofuran
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This method utilizes the strong, non-nucleophilic base sodium hydride in an aprotic solvent.

Materials:

Diethyl malonate

Sodium hydride (NaH)

Allyl bromide

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Water

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl acetate for chromatography elution

Procedure:[2]

To a suspension of sodium hydride (3.74 g, 0.156 mol) in anhydrous tetrahydrofuran (250

mL) at 0°C under an inert atmosphere, slowly add diethyl malonate (10 g, 62.4 mmol).

Allow the reaction mixture to stir at room temperature for 2 hours.

Cool the mixture back to 0°C and slowly add allyl bromide (15.8 g, 0.131 mol).

Let the reaction proceed at room temperature for 4 hours.

Quench the reaction by carefully adding saturated NH₄Cl solution (10 mL).

Perform a liquid-liquid extraction with ethyl acetate (300 mL) and water (300 mL).
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Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

Filter the drying agent and concentrate the organic phase under reduced pressure.

Purify the crude product by silica gel column chromatography using a mixture of ethyl

acetate and hexane (1:20 v/v) as the eluent to obtain diethyl diallylmalonate as a

colorless oil.

Protocol 2: Using Sodium Ethoxide in Ethanol

This protocol employs sodium ethoxide, a strong base, in its corresponding alcohol as the

solvent.

Materials:

Diethyl malonate

Sodium metal

Absolute ethanol

Allyl bromide

Ethyl acetate

Water

Sodium sulfate (Na₂SO₄)

Procedure:[2]

Prepare a solution of sodium ethoxide by carefully dissolving sodium (8.6 g) in absolute

ethanol (70 mL).

Cool the sodium ethoxide solution to 5-10°C.

Slowly add a mixture of diethyl malonate (10 g, 62.5 mmol) and allyl bromide (14.25 g,

187.5 mmol) to the cooled sodium ethoxide solution with continuous stirring.
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After the addition is complete, continue stirring at the same temperature for an additional

hour.

Allow the reaction mixture to stir overnight at room temperature.

Remove the excess solvent under reduced pressure.

Add water to the residue and extract the product with ethyl acetate.

Dry the organic phase over anhydrous Na₂SO₄.

Evaporate the solvent to obtain the crude product as a light yellow liquid, which can be

further purified by vacuum distillation.

Protocol 3: Using Potassium Carbonate in Acetonitrile

This method uses a weaker base, potassium carbonate, in a polar aprotic solvent.

Materials:

Diethyl malonate

Anhydrous potassium carbonate (K₂CO₃)

Allyl bromide

Anhydrous acetonitrile (CH₃CN)

Celite

Procedure:[3]

In a three-neck round bottom flask under a nitrogen atmosphere, add diethyl malonate (20

g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL).

Stir the mixture at room temperature for 10 minutes.

Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.
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Heat the reaction mixture to 80°C for 24 hours.

Cool the mixture to room temperature and filter it through a bed of celite.

Wash the celite bed with acetonitrile (100 mL).

Combine the filtrates and concentrate them under reduced pressure to yield diethyl
diallylmalonate as a colorless liquid.

Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and characterization

of diethyl diallylmalonate.

Table 1: Reaction Conditions and Yields

Protocol Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

1
Sodium

Hydride

Tetrahydrof

uran
0 to RT 6 97 [2]

2
Sodium

Ethoxide
Ethanol 5-10 to RT Overnight

Not

specified
[2]

3
Potassium

Carbonate
Acetonitrile RT to 80 24

Not

specified
[3]

Table 2: Physical and Spectroscopic Data of Diethyl Diallylmalonate
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Property Value Reference

Molecular Formula C₁₃H₂₀O₄ [4][5]

Molecular Weight 240.29 g/mol [4][5]

Appearance Colorless oil/liquid [2][6]

Boiling Point 128-130 °C / 12 mmHg [1]

Density 0.994 g/mL at 25 °C

Refractive Index (n²⁰/D) 1.446

¹H NMR (CDCl₃, 300 MHz) δ

(ppm)

5.72-5.58 (m, 2H), 5.13 (m,

2H), 5.08 (s, 2H), 4.17 (q,

J=6.9 Hz, 4H), 2.64 (d, J=8.4

Hz, 4H), 1.25 (t, J=6.9 Hz, 6H)

[2]

IR (liquid film) ν (cm⁻¹) Data available [5][7]

Experimental Workflow
The general workflow for the synthesis and purification of diethyl diallylmalonate is depicted

below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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